molecular formula C7H9NO4 B2527443 2-(2,6-Dioxopiperidin-3-yl)acetic acid CAS No. 24866-83-9

2-(2,6-Dioxopiperidin-3-yl)acetic acid

Cat. No. B2527443
CAS RN: 24866-83-9
M. Wt: 171.152
InChI Key: ODNHMNRAYLJHOH-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-yl)acetic acid is a compound that belongs to a class of biologically active molecules. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological relevance. For instance, the first paper discusses a related compound, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, which has been studied for its molecular structure and dynamics, indicating the importance of such compounds in biological systems .

Synthesis Analysis

The synthesis of related compounds has been explored in several papers. Paper 2 describes a one-pot synthesis of 2-[1-alkyl-5,6-bis(alkoxycarbonyl)-1,2,3,4-tetrahydro-2-oxopyridin-3-yl]acetic acid derivatives, which shares a similar core structure to this compound . This synthesis involves a domino Michael addition-cyclization reaction, which is a notable method due to its efficiency and practicality. Similarly, paper 3 reports the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid through the reaction of 2-hydroxypyridine with chloroacetic acid . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using X-ray diffraction and quantum chemical calculations, as seen in paper 1 . The study of these structures is crucial for understanding the dynamics and potential biological interactions of the molecules. Paper 3 provides structural analysis of a related compound, indicating the presence of intermolecular hydrogen bonds that contribute to the stability of the solid-state structure .

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to this compound have been explored in the context of synthesis and structural modifications. For example, paper 4 discusses the preparation of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids through acylation and Michael addition reactions . These reactions are important for the functionalization and diversification of the core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound can be inferred from their molecular structures and synthesis methods. The presence of multiple functional groups, such as ketones and carboxylic acids, suggests that these compounds may have specific solubility, acidity, and reactivity characteristics. The formation of hydrogen bonds, as mentioned in paper 3, can also influence the melting points and solubility of these compounds .

Scientific Research Applications

Impact on Human Dental Pulp Stem Cells

2,4-Dicholorophenoxy acetic acid, while not the exact compound requested, has been studied for its biological effects on human dental pulp stem cells (hDPSCs). Research has demonstrated that exposure to varying concentrations of this herbicide can induce a hormetic response in cell viability and growth rates. At certain doses, it leads to G0/G1 cell cycle arrest, increased reactive oxygen species (ROS) levels, and apoptosis in hDPSCs. This suggests its potential impact on cellular health at higher concentrations, indicating a need for careful consideration of exposure levels in environments where similar compounds are present Samira Mahmoudinia, A. Niapour, H. Ghasemi Hamidabadi, M. Mazani, 2019.

Herbicide Structural Analysis

In another study, the crystal structure of fluroxypyr, a related herbicide with a different active moiety, was analyzed. This research contributes to the understanding of how structural attributes of herbicides influence their interaction with the environment and target organisms. The findings highlight the complex three-dimensional networks formed by these molecules, which could inform the design of more efficient and environmentally friendly herbicides Hyunjin Park, M. Y. Choi, Eunjin Kwon, Tae Ho Kim, 2016.

Environmental Impact and Toxicity Studies

Research into the environmental impact and toxicity of 2,4-D herbicide has shown its widespread use in agriculture and urban settings, potentially reaching natural environments through direct or indirect means. Studies focus on its toxicology and mutagenicity, with a particular emphasis on its effects on non-target species and human health. Such research is pivotal for understanding the broader implications of herbicide use and informs regulatory and safety guidelines Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020.

Mechanisms of Herbicidal Action

Insight into the mode of action of 2,4-dichlorophenoxyacetic acid, a structural relative, as an herbicide has been provided through studies identifying its physiological processes, perception, and signal transduction in plants. Understanding the molecular action mode of such compounds helps in developing more targeted and effective herbicidal strategies, reducing the impact on non-target species Yaling Song, 2014.

Synthesis and Electrochemical Applications

The synthesis and electrochemical properties of related compounds have been explored for potential applications beyond herbicide use. For example, the synthesis of terthiophene oligomer derivatives and their electropolymerization studies indicate potential applications in electrochemical sensors and other electronic devices. Such research opens new avenues for the application of these compounds in technology Youshan Zhang, Baoyang Lu, Liqi Dong, Hui Sun, D. Hu, H. Xing, X. Duan, Shuai Chen, Jingkun Xu, 2016.

Safety and Hazards

The compound has a GHS07 signal word “Warning” with hazard statements H302, H315, H319, H335 .

Future Directions

The compound is a basic building block for making a protein degrader library . It plays an important role in the development of protease degradation drugs .

properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c9-5-2-1-4(3-6(10)11)7(12)8-5/h4H,1-3H2,(H,10,11)(H,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNHMNRAYLJHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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